molecular formula C20H33ClN2O3 B216668 Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-10-9

Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Cat. No. B216668
CAS RN: 105384-10-9
M. Wt: 384.9 g/mol
InChI Key: JNBPLOWDLDFAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-4-piperidone is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be easily synthesized and modified to yield a wide range of derivatives with different chemical and biological properties. It is also relatively inexpensive and readily available from commercial sources. However, Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is highly reactive and can be difficult to handle. It is also toxic and should be handled with care.

Future Directions

There are many potential future directions for research on Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. One area of interest is the development of new derivatives with improved chemical and biological properties. Another area of interest is the investigation of the mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives. This could lead to the development of new drugs for the treatment of various diseases. Finally, the use of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone as a building block in the synthesis of peptides and other organic compounds could lead to the development of new materials with unique properties.

Synthesis Methods

Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized by the reaction of 4-piperidone with butyl chloroformate and 2-butoxyphenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. This synthesis method is efficient and yields high purity products.

Scientific Research Applications

Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of peptides and other organic compounds. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be modified to yield a wide range of derivatives with different chemical and biological properties.

properties

CAS RN

105384-10-9

Product Name

Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

(1-butylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-3-5-13-22-14-11-17(12-15-22)25-20(23)21-18-9-7-8-10-19(18)24-16-6-4-2;/h7-10,17H,3-6,11-16H2,1-2H3,(H,21,23);1H

InChI Key

JNBPLOWDLDFAPJ-UHFFFAOYSA-N

SMILES

CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-]

Canonical SMILES

CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-]

synonyms

Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohyd rochloride

Origin of Product

United States

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